
1-(Triisopropylsilyl)pirrol
Descripción general
Descripción
1-(Triisopropylsilyl)pyrrole (TISP), a heterocyclic building block, is a pyrrole derivative. TISP has been reported to generate pyrrolic cation radicals during cyclovoltammetric studies, via electroreduction. It participates in various electrophilic substitution reactions specifically at β -position, via reaction with various electrophilic reagents (Br+, I+,NO2+,etc).
Aplicaciones Científicas De Investigación
Reacciones de perfluoroalquilación
“1-(Triisopropylsilyl)pirrol” se puede emplear como reactivo en reacciones de perfluoroalquilación {svg_1} {svg_2}. La perfluoroalquilación es un tipo de reacción química en la que se introduce un grupo perfluoroalquilo en una molécula. Este proceso es significativo en el campo de la química orgánica para la síntesis de diversos compuestos fluorados.
Reacciones de Formilación de Vilsmeier
Este compuesto también juega un papel en las reacciones de formilación de Vilsmeier {svg_3} {svg_4}. La reacción de Vilsmeier-Haack es un método de formilación utilizado en la síntesis orgánica para convertir compuestos aromáticos en derivados formailados, que son intermediarios útiles en la síntesis de una variedad de otros compuestos orgánicos.
Preparación de 2-(2,4-dinitrofenilhidrazono)-3-[1-(triisopropilsil)-pirrol-2-il]propanoato de etilo
“this compound” se puede utilizar en la preparación de 2-(2,4-dinitrofenilhidrazono)-3-[1-(triisopropilsil)-pirrol-2-il]propanoato de etilo {svg_5} {svg_6}. Este compuesto podría ser un intermediario clave en la síntesis de diversos compuestos orgánicos.
Síntesis de la base heterocíclica, 3-nitropirrol
Este compuesto se puede utilizar en la síntesis de la base heterocíclica, 3-nitropirrol {svg_7} {svg_8}. Los compuestos heterocíclicos se utilizan ampliamente en la química medicinal y el descubrimiento de fármacos debido a sus diversas actividades biológicas.
Síntesis de 1-(2’-desoxi-β-D-ribofuranosil)-3-nitropirrol
“this compound” es necesario para la síntesis de 1-(2’-desoxi-β-D-ribofuranosil)-3-nitropirrol {svg_9} {svg_10}. Este compuesto podría ser un candidato potencial para análogos de nucleósidos, que son vitales en las terapias antivirales y anticancerígenas.
Reacciones de Sustitución Electrofílica
Este compuesto participa en varias reacciones de sustitución electrofílica, específicamente en la posición β, mediante la reacción con varios reactivos electrofílicos (Br+, I+, NO2+, etc.) {svg_11} {svg_12}. La sustitución electrofílica es una reacción fundamental en la química orgánica, y es crucial en la síntesis de muchos compuestos orgánicos.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
- Its main targets include various electrophilic reagents such as bromine ions (Br⁺), iodine ions (I⁺), and nitrosonium ions (NO₂⁺) .
- TISP’s impact extends to downstream pathways. For instance:
- These pathways contribute to the synthesis of diverse compounds, including ethyl 2-(2,4-dinitrophenylhydrazono)-3-[1-(triisopropylsilyl)-pyrrol-2-yl]propanoate and 3-nitropyrrole .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Análisis Bioquímico
Biochemical Properties
1-(Triisopropylsilyl)pyrrole plays a significant role in biochemical reactions, particularly in electrophilic substitution reactions. It interacts with various electrophilic reagents such as bromine, iodine, and nitronium ions, specifically at the β-position of the pyrrole ring . These interactions are crucial for the synthesis of various heterocyclic compounds and intermediates. Additionally, 1-(Triisopropylsilyl)pyrrole has been reported to generate pyrrolic cation radicals during cyclovoltammetric studies, indicating its potential involvement in redox reactions .
Cellular Effects
The effects of 1-(Triisopropylsilyl)pyrrole on cellular processes are still under investigation. Preliminary studies suggest that it may influence cell signaling pathways and gene expression. The compound’s ability to participate in electrophilic substitution reactions could potentially affect cellular metabolism by altering the levels of key metabolites and intermediates
Molecular Mechanism
At the molecular level, 1-(Triisopropylsilyl)pyrrole exerts its effects through interactions with various biomolecules. It has been shown to participate in perfluoroalkylation and Vilsmeier formylation reactions, which are essential for the synthesis of complex organic molecules . The compound’s ability to generate pyrrolic cation radicals suggests that it may also play a role in redox reactions and enzyme inhibition or activation
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1-(Triisopropylsilyl)pyrrole are important factors to consider. The compound is moisture-sensitive and reacts slowly with water, which can affect its long-term stability and efficacy . Studies have shown that 1-(Triisopropylsilyl)pyrrole remains stable under inert atmosphere and low temperatures, but its reactivity may decrease over time due to gradual hydrolysis . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of 1-(Triisopropylsilyl)pyrrole at different dosages in animal models have not been extensively studied. It is essential to determine the threshold and toxic doses to ensure safe and effective use in research. High doses of the compound may lead to adverse effects, including toxicity and disruption of cellular functions
Metabolic Pathways
1-(Triisopropylsilyl)pyrrole is involved in various metabolic pathways, particularly those related to electrophilic substitution reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of key intermediates and products
Transport and Distribution
The transport and distribution of 1-(Triisopropylsilyl)pyrrole within cells and tissues are influenced by its chemical properties. The compound’s hydrophobic nature and reactivity with electrophilic reagents suggest that it may interact with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within cells, influencing its overall efficacy and function.
Subcellular Localization
The subcellular localization of 1-(Triisopropylsilyl)pyrrole is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
tri(propan-2-yl)-pyrrol-1-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NSi/c1-11(2)15(12(3)4,13(5)6)14-9-7-8-10-14/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQURXLBJJNDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236539 | |
| Record name | N-Triisopropylsilylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87630-35-1 | |
| Record name | N-Triisopropylsilylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087630351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Triisopropylsilylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Triisopropylsilyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

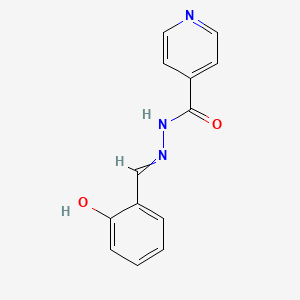
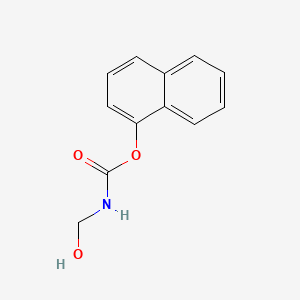
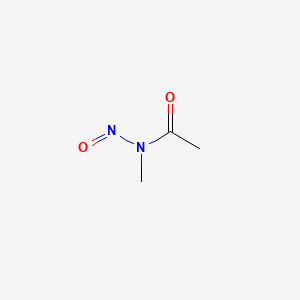
![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)

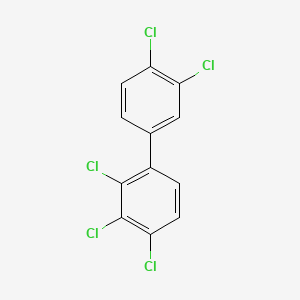
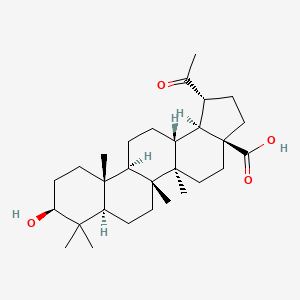

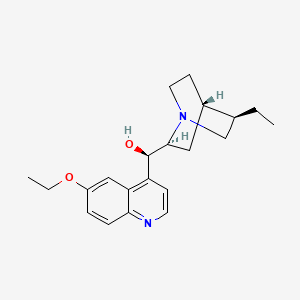
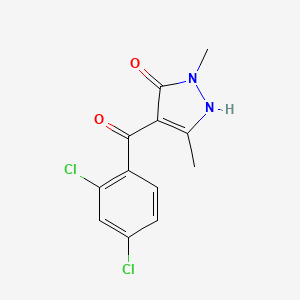

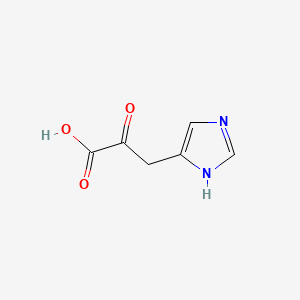
![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)
